molecular formula C14H8BrF3N2 B12626429 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-99-8

2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12626429
CAS No.: 944580-99-8
M. Wt: 341.13 g/mol
InChI Key: AEOYVRIVCYHMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction can be carried out using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile. The reaction conditions usually involve the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been found to bind and inhibit certain proteins, such as MARK4, which plays a role in cancer cell proliferation . The compound’s effects are mediated through its ability to interact with and modulate the activity of these molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

944580-99-8

Molecular Formula

C14H8BrF3N2

Molecular Weight

341.13 g/mol

IUPAC Name

2-(3-bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8BrF3N2/c15-10-4-1-3-9(7-10)12-8-20-6-2-5-11(13(20)19-12)14(16,17)18/h1-8H

InChI Key

AEOYVRIVCYHMQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=CC=C(C3=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.